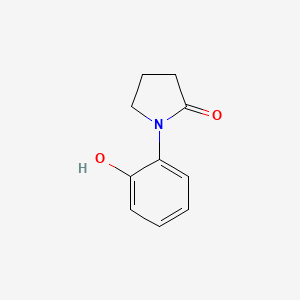

1-(2-Hydroxyphenyl)pyrrolidin-2-one

Descripción general

Descripción

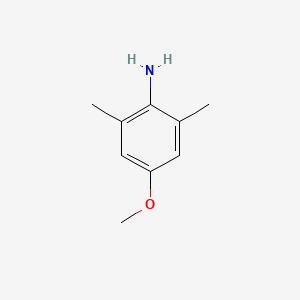

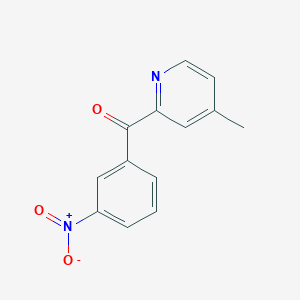

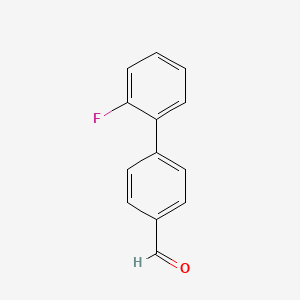

1-(2-Hydroxyphenyl)pyrrolidin-2-one is a chemical compound with the formula C₁₀H₁₁NO₂ . It is also known as phenylpiracetam, a synthetic chemical compound derived from the neurotransmitter gamma-aminobutyric acid (GABA). It is classified as a nootropic, or “smart drug,” and is believed to enhance cognitive function, memory, and learning .

Synthesis Analysis

The synthesis of pyrrolidin-2-ones involves a cascade of reactions. The process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This method has a broad scope of applicability and can involve a variety of substituted anilines, benzylamines, and other primary amines .Molecular Structure Analysis

The molecular structure of 1-(2-Hydroxyphenyl)pyrrolidin-2-one is characterized by a five-membered pyrrolidine ring with a hydroxyphenyl group attached at the 1-position and a carbonyl group at the 2-position . The InChI code for this compound is 1S/C10H11NO2/c12-9-5-2-1-4-8(9)11-7-3-6-10(11)13/h1-2,4-5,12H,3,6-7H2 .Physical And Chemical Properties Analysis

1-(2-Hydroxyphenyl)pyrrolidin-2-one is a powder with a molecular weight of 177.2 and a melting point of 135-138°C .Aplicaciones Científicas De Investigación

Antiarrhythmic Properties

The compound has been studied for its potential antiarrhythmic properties . In a study, two novel pyrrolidin-2-one derivatives, S-61 and S-73, were found to have high affinity for α1-adrenergic receptors . These compounds showed potent prophylactic antiarrhythmic properties in the adrenaline-induced arrhythmia model . Interestingly, both derivatives revealed therapeutic antiarrhythmic activity in the adrenaline-induced arrhythmia, diminishing heart rhythm irregularities .

Hypotensive Effects

The same study also revealed that these derivatives decreased blood pressure in rodents . The hypotensive effects were not observed after coadministration with methoxamine, which suggests the α1-adrenolytic properties of both compounds .

Potential Development of New Antiarrhythmic Drugs

Given the promising results of the experiments, further studies on pyrrolidin-2-one derivatives might result in the development of a new class of antiarrhythmic drugs .

Chemical Research

The compound is used in chemical research due to its unique structure . It’s the simplest member of the class of pyrrolidin-2-ones, consisting of pyrrolidine in which the hydrogens at position 2 are replaced by an oxo group .

γ-Aminobutyric Acid (GABA) Research

The compound is the lactam arising by the formal intramolecular condensation of the amino and carboxy groups of γ-aminobutyric acid (GABA) . This makes it useful in research related to GABA, a major inhibitory neurotransmitter in the mammalian central nervous system .

Pharmaceutical Manufacturing

Due to its unique properties, the compound is used in the manufacturing of various pharmaceutical products .

Safety and Hazards

Direcciones Futuras

Pyrrolidin-2-ones, such as 1-(2-Hydroxyphenyl)pyrrolidin-2-one, are versatile lead compounds for designing powerful bioactive agents. They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects . Therefore, researchers are focusing on synthesizing various pyrrolone and pyrrolidinone derivatives . The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology .

Mecanismo De Acción

Target of Action

1-(2-Hydroxyphenyl)pyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered lactam . Pyrrolidin-2-one derivatives are known to have diverse biological activities, including anti-inflammatory, analgesic, antibacterial, cardiotoxic, antimycobacterial, antidepressant, antiviral, and antitumor effects . .

Mode of Action

It is known that pyrrolidin-2-one derivatives can interact with various biological targets due to their versatile structure .

Biochemical Pathways

Given the diverse biological activities of pyrrolidin-2-one derivatives, it is likely that multiple pathways are affected .

Result of Action

One specific compound, EP-40, which is a derivative of 1-(2-Hydroxyphenyl)pyrrolidin-2-one, has been shown to have excellent antiarrhythmic activity and significant antioxidant effects . The antiarrhythmic effect of EP-40 is suggested to be related to its adrenolytic and antioxidant properties .

Propiedades

IUPAC Name |

1-(2-hydroxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-9-5-2-1-4-8(9)11-7-3-6-10(11)13/h1-2,4-5,12H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQBCSHERZVUGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351276 | |

| Record name | 1-(2-hydroxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19734-02-2 | |

| Record name | 1-(2-hydroxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300068.png)

![Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1300069.png)

![4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1300077.png)